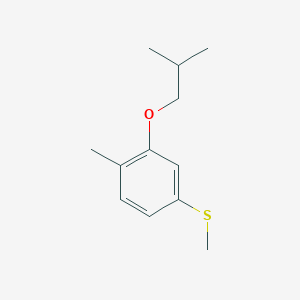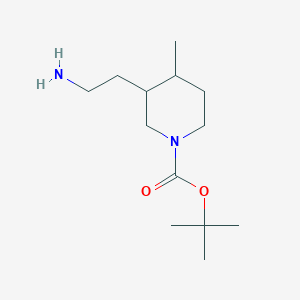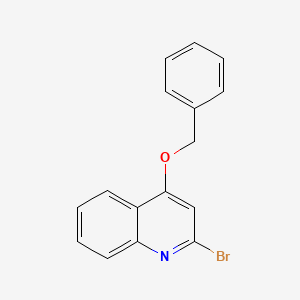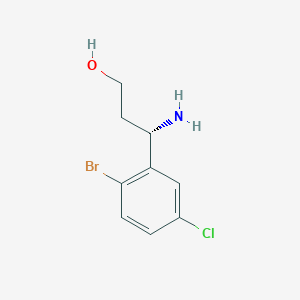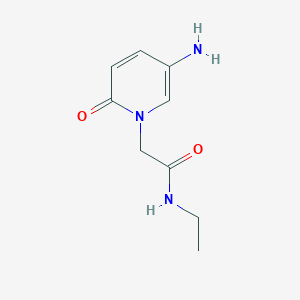![molecular formula C10H10ClN3O B13082685 4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13082685.png)
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a chloro substituent at the 4-position and an oxolan-2-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazole with oxirane derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxolan-2-yl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-amino-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxolan-2-yl groups contribute to the binding affinity and specificity of the compound. The pyrazolo[1,5-a]pyrazine core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
4-Chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine is unique due to the specific positioning of the chloro and oxolan-2-yl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological profiles and material properties, making it a valuable compound for targeted applications in drug development and materials science.
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
4-chloro-2-(oxolan-2-yl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H10ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h3-4,6,9H,1-2,5H2 |
Clé InChI |
KVARETAJCIHWGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NN3C=CN=C(C3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




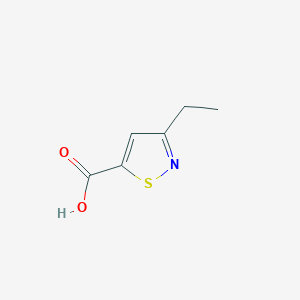

![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)

